(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide
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Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide, also known as compound 1, is a novel sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal effects.
Scientific Research Applications
Application in Epoxy Resin Curing Process
Ionic liquids bearing an allyl group with sulfonate-based anions, similar to the structure of the compound , have shown potential in the epoxy resin curing process . These ionic liquids have been investigated for their thermal, electrochemical, and curing properties .
Use in Thermal and Electrochemical Properties Analysis
The compound’s structure suggests it could be used in the analysis of thermal and electrochemical properties. This is based on studies of similar ionic liquids, which have been examined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .
Potential as Electrolytes
Ionic liquids with similar structures have been studied for their potential applicability as electrolytes . Their conductivity and electrochemical stability ranges were investigated .
Role in Polymerization Initiators
Triflate-based ionic liquids, similar to the compound , have shown potential as polymerization initiators for epoxy resins .
Use in Solvent-dependent Reactions
The compound could potentially be used in solvent-dependent reactions. For instance, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines when 2-propanol was used as the solvent .
Application in Transacetalization Reactions
The compound could potentially be used in transacetalization reactions. This is based on studies where 2-alkoxy-3-enamines underwent transacetalization with both short and long chain alcohols .
properties
IUPAC Name |
3-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-12-22-16-10-9-15(27(20,24)25)13-17(16)26-19(22)21-18(23)11-8-14-6-4-3-5-7-14/h2-7,9-10,13H,1,8,11-12H2,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFCLKXKQDEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide |
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